molecular formula C8H5BrN2O2 B7965669 7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid

7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B7965669
M. Wt: 241.04 g/mol
InChI Key: OSEPSRDRIXLNHT-UHFFFAOYSA-N
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Description

7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique imidazo[1,5-a]pyridine core, which is known for its versatile chemical properties and potential biological activities .

Preparation Methods

The synthesis of 7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid typically involves a multi-step process. One common synthetic route starts with the commercially available 7-bromoimidazo[1,5-a]pyridine. This compound undergoes a Vilsmeier–Haack reaction in the presence of dimethylformamide (DMF) and phosphorus oxychloride to yield the corresponding aldehyde

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents like TBHP (tert-Butyl hydroperoxide), and various catalysts to facilitate the transformations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid can be compared with other imidazo[1,5-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylic acid group, which can influence its solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

7-bromoimidazo[1,5-a]pyridine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-11-4-10-7(8(12)13)6(11)3-5/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEPSRDRIXLNHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC(=C2C=C1Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 3
7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 4
7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 5
7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 6
7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid

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